Datiscetin Datiscetin Datiscetin is a tetrahydroxyflavone that is 7-hydroxyflavonol bearing two additional hydroxy substituents at positions 2' and 5. It is a tetrahydroxyflavone and a 7-hydroxyflavonol.
Datiscetin is a natural product found in Dianthus caryophyllus with data available.
Brand Name: Vulcanchem
CAS No.: 480-15-9
VCID: VC21342815
InChI: InChI=1S/C15H10O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,16-18,20H
SMILES: C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

Datiscetin

CAS No.: 480-15-9

Cat. No.: VC21342815

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

* For research use only. Not for human or veterinary use.

Datiscetin - 480-15-9

CAS No. 480-15-9
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 3,5,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,16-18,20H
Standard InChI Key WCNLFPKXBGWWDS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Canonical SMILES C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Chemical Identity and Structure

Datiscetin belongs to the flavonoid class of natural compounds, specifically classified as a flavonol. Its chemical formula is C15H10O6 with a molecular weight of 286.24 g/mol . The IUPAC name for this compound is 3,5,7-trihydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one . Datiscetin features a characteristic flavonoid structure with multiple hydroxyl groups that contribute to its biological activities.

Physical and Chemical Properties

Datiscetin possesses several distinct physical and chemical properties that make it an interesting subject for pharmacological studies. The table below summarizes these key characteristics:

PropertyValueReference
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
CAS Registry Number480-15-9
Melting Point271 °C
SMILES NotationO=C1C(O)=C(OC=2C=C(O)C=C(O)C12)C=3C=CC=CC3O
InChI KeyWCNLFPKXBGWWDS-UHFFFAOYSA-N

The compound features multiple hydroxyl groups (at positions 3, 5, 7, and 2'), which are critical for its biological activity. These functional groups are responsible for the compound's ability to interact with various biological systems, particularly its antioxidant properties .

Structural Features

Datiscetin's structure consists of a 2-phenylchromen-4-one (flavone) backbone with hydroxyl groups at positions 3, 5, and 7 of the A and C rings, and at position 2' of the B ring. This tetrahydroxylated flavone configuration provides the molecule with distinct chemical reactivity and biological properties.

Natural Sources and Occurrence

Plant Sources

Datiscetin has been identified in several plant species, contributing to their biological activities and potential medicinal properties:

  • Dianthus caryophyllus (carnations) - The compound is naturally present in this ornamental flowering plant .

  • Fennel (Foeniculum vulgare) - Datiscetin has been isolated from this culinary and medicinal herb .

  • The cultivar "Roland" - This specific plant variety contains datiscetin, which exhibits fungitoxic properties .

The presence of datiscetin in these plants may contribute to their natural defense mechanisms against microbial pathogens, particularly fungi.

Biological Activities

Antifungal Properties

One of the most documented biological activities of datiscetin is its antifungal potential. Research has demonstrated that datiscetin exhibits significant activity against various fungal pathogens:

  • It shows general antifungal activity as reported in studies of natural compounds isolated from fennel .

  • Datiscetin demonstrates specific fungitoxic activity against Fusarium oxysporum f. sp. dianthi, a significant plant pathogen .

These antifungal properties suggest potential applications in agricultural pest management and possibly in the development of novel antifungal medications.

Antioxidant Activity

Datiscetin has been studied for its antioxidant properties, particularly its ability to inhibit lipid peroxidation:

  • It behaves as an inhibitor of non-enzymic lipid peroxidation induced by FeSO4+ cysteine in rat liver microsomes .

  • Structure-activity relationship studies have established that datiscetin's polyhydroxylated structure contributes significantly to its antioxidant properties .

The compound's ability to prevent lipid peroxidation suggests potential applications in conditions associated with oxidative stress and related cellular damage.

Structure-Activity Relationships

Comparison with Related Flavonoids

Structure-activity relationship studies have revealed important insights about datiscetin's functionality in comparison to other flavonoids:

  • The structural features responsible for the antioxidant activity of polyhydroxylated compounds like datiscetin differ from those of polymethoxylated flavones .

  • Datiscetin shares similar biological activities with other flavonoids such as luteolin, orientin, gardenin D, and the flavanol leucocyanidol, all of which inhibit non-enzymic lipid peroxidation .

Glycosylated Derivatives

An important related compound is datiscin (C27H30O15), which is essentially datiscetin with attached sugar moieties. Datiscin has a molecular weight of 594.5 g/mol and demonstrates how glycosylation can modify the properties of the base flavonoid structure .

Analytical Methods and Identification

Several analytical techniques have been employed for the identification and characterization of datiscetin:

  • Spectroscopic methods including NMR and mass spectrometry are commonly used to elucidate its structure.

  • Chromatographic techniques such as HPLC have been utilized for isolation and purification.

  • The compound can be identified by its characteristic physical properties and spectral data as documented in various chemical databases .

These analytical approaches are essential for quality control, structural confirmation, and quantification in both research and potential commercial applications.

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